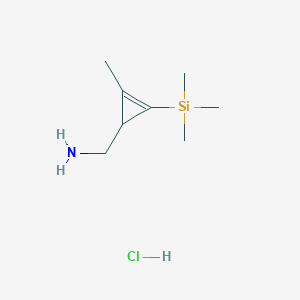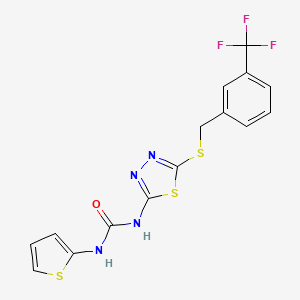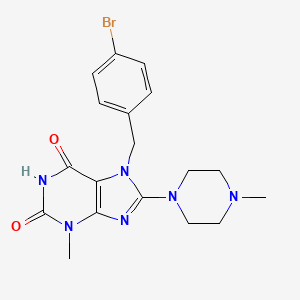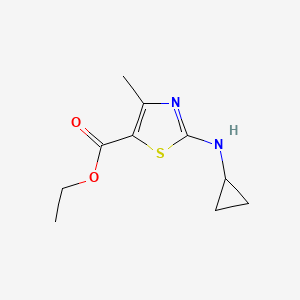
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves the use of silyl groups and cyclopropane rings. For instance, [(Trimethylsilyl)methylene]cyclopropanedicarboxylates are synthesized from the cyclopropanation of silylallenes with dimethyl diazomalonate, as described in the first paper . This suggests that similar strategies could be employed in the synthesis of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride, utilizing silylallenes and appropriate diazo compounds to introduce the cyclopropane structure.
Molecular Structure Analysis
The molecular structure of compounds with trimethylsilyl groups and cyclopropane rings is characterized by the presence of the three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. The trimethylsilyl group is a common silyl ether protecting group that can influence the reactivity and stability of the molecule . The presence of these groups in the compound of interest would likely affect its reactivity and the types of reactions it can undergo.
Chemical Reactions Analysis
The chemical behavior of related compounds, such as 1,2-bis(trimethylsiloxy)cyclopropanes, involves reactions that can lead to ring opening, resulting in various products like α-ketols, enones, and β-diketones . These reactions are typically initiated by acid or base solvolysis or halogenation. The compound may also undergo similar reactions, given the presence of the cyclopropane ring and the potential for ring strain to drive these transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride are not directly reported, we can infer from related compounds that the trimethylsilyl group would confer some degree of hydrophobicity and steric bulk, affecting solubility and reactivity. The cyclopropane ring would contribute to the compound's reactivity due to ring strain, and the presence of the amine could make the compound a candidate for salt formation, as indicated by the hydrochloride form mentioned .
Applications De Recherche Scientifique
Synthesis and Reactivity
- Synthesis of β-Lactams : N-Methylidene[bis(trimethylsilyl)methyl]amine has been utilized as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to synthesize 4-unsubstituted β-lactams in a single step, showcasing its utility in facilitating complex organic reactions (Palomo et al., 1997).
- Amino Acid Methyl Ester Hydrochlorides Synthesis : A method involves reacting amino acids with methanol in the presence of trimethylchlorosilane, compatible with various amino acids, highlighting the compound's versatility in synthesizing essential biochemicals (Li & Sha, 2008).
- Preparation of Hexahydro-2H-Thieno[2,3-c]pyrrole Derivatives : Demonstrates the compound's role in creating low molecular weight polar scaffolds for drug discovery, using a cycloaddition approach for the synthesis of derivatives (Yarmolchuk et al., 2011).
Catalytic and Asymmetric Reactions
- Catalytic Asymmetric Reduction of N-H Imines : Showcases the use of bis(trimethylsilyl)amide in the catalytic asymmetric synthesis of amines, providing a new pathway for creating enantiomerically enriched compounds (Gosselin et al., 2005).
Material Science and Polymer Chemistry
- Synthesis of Polylactide : Zinc(II) complexes bearing camphor-based iminopyridines, pre-catalysts for the ring-opening polymerization of rac-lactide, show the compound's potential in producing polylactic acid, a biodegradable polymer, with a preference for heterotactic polylactide (Kwon et al., 2015).
Propriétés
IUPAC Name |
(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NSi.ClH/c1-6-7(5-9)8(6)10(2,3)4;/h7H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBFKCJOETWQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1CN)[Si](C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride | |
CAS RN |
2172212-79-0 |
Source


|
| Record name | [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
![3-{4-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B2518018.png)
![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![6-Isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2518022.png)


![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2518028.png)




![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)